molecular formula C23H21ClN2O3 B304045 N-[1-{[(4-chlorobenzyl)amino]carbonyl}-2-(2-furyl)vinyl]-3,4-dimethylbenzamide

N-[1-{[(4-chlorobenzyl)amino]carbonyl}-2-(2-furyl)vinyl]-3,4-dimethylbenzamide

Cat. No. B304045
M. Wt: 408.9 g/mol
InChI Key: KTDFWWVWUZSITO-BKUYFWCQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-{[(4-chlorobenzyl)amino]carbonyl}-2-(2-furyl)vinyl]-3,4-dimethylbenzamide, also known as CA-4, is a synthetic compound that has been studied extensively for its potential applications in cancer treatment. This compound belongs to a class of compounds known as combretastatins, which have been found to have potent anti-cancer properties.

Mechanism of Action

The mechanism of action of N-[1-{[(4-chlorobenzyl)amino]carbonyl}-2-(2-furyl)vinyl]-3,4-dimethylbenzamide involves its ability to disrupt the formation of new blood vessels in tumors. This process is known as angiogenesis, and it is essential for the growth and spread of cancer cells. N-[1-{[(4-chlorobenzyl)amino]carbonyl}-2-(2-furyl)vinyl]-3,4-dimethylbenzamide works by binding to a protein known as tubulin, which is involved in the formation of new blood vessels. By binding to tubulin, N-[1-{[(4-chlorobenzyl)amino]carbonyl}-2-(2-furyl)vinyl]-3,4-dimethylbenzamide disrupts the formation of new blood vessels, which in turn leads to the death of cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[1-{[(4-chlorobenzyl)amino]carbonyl}-2-(2-furyl)vinyl]-3,4-dimethylbenzamide are complex and varied. Some of the key effects of N-[1-{[(4-chlorobenzyl)amino]carbonyl}-2-(2-furyl)vinyl]-3,4-dimethylbenzamide include its ability to disrupt the formation of new blood vessels in tumors, its ability to induce cell death in cancer cells, and its ability to inhibit the growth and spread of cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-[1-{[(4-chlorobenzyl)amino]carbonyl}-2-(2-furyl)vinyl]-3,4-dimethylbenzamide in lab experiments is its potent anti-cancer properties. N-[1-{[(4-chlorobenzyl)amino]carbonyl}-2-(2-furyl)vinyl]-3,4-dimethylbenzamide has been found to be effective against a wide range of solid tumors, making it a promising candidate for further research. However, one of the limitations of using N-[1-{[(4-chlorobenzyl)amino]carbonyl}-2-(2-furyl)vinyl]-3,4-dimethylbenzamide in lab experiments is its complex synthesis process, which can make it difficult and expensive to produce.

Future Directions

There are several future directions for research on N-[1-{[(4-chlorobenzyl)amino]carbonyl}-2-(2-furyl)vinyl]-3,4-dimethylbenzamide. One area of research is focused on developing more efficient synthesis methods for N-[1-{[(4-chlorobenzyl)amino]carbonyl}-2-(2-furyl)vinyl]-3,4-dimethylbenzamide, which could make it more accessible for use in lab experiments. Another area of research is focused on exploring the potential applications of N-[1-{[(4-chlorobenzyl)amino]carbonyl}-2-(2-furyl)vinyl]-3,4-dimethylbenzamide in combination with other anti-cancer drugs, which could enhance its effectiveness against certain types of cancer. Finally, there is also ongoing research into the potential use of N-[1-{[(4-chlorobenzyl)amino]carbonyl}-2-(2-furyl)vinyl]-3,4-dimethylbenzamide as a diagnostic tool for certain types of cancer, which could help to improve early detection and treatment options.

Synthesis Methods

The synthesis of N-[1-{[(4-chlorobenzyl)amino]carbonyl}-2-(2-furyl)vinyl]-3,4-dimethylbenzamide is a complex process that involves several steps. The starting materials for the synthesis are 3,4-dimethylbenzaldehyde and 4-chlorobenzylamine. These two compounds are reacted together to form an intermediate product, which is then further reacted with furfural to form N-[1-{[(4-chlorobenzyl)amino]carbonyl}-2-(2-furyl)vinyl]-3,4-dimethylbenzamide.

Scientific Research Applications

N-[1-{[(4-chlorobenzyl)amino]carbonyl}-2-(2-furyl)vinyl]-3,4-dimethylbenzamide has been studied extensively for its potential applications in cancer treatment. It has been found to have potent anti-cancer properties, particularly against solid tumors such as breast, lung, and prostate cancer. N-[1-{[(4-chlorobenzyl)amino]carbonyl}-2-(2-furyl)vinyl]-3,4-dimethylbenzamide works by disrupting the formation of new blood vessels in tumors, which in turn leads to the death of cancer cells.

properties

Product Name

N-[1-{[(4-chlorobenzyl)amino]carbonyl}-2-(2-furyl)vinyl]-3,4-dimethylbenzamide

Molecular Formula

C23H21ClN2O3

Molecular Weight

408.9 g/mol

IUPAC Name

N-[(Z)-3-[(4-chlorophenyl)methylamino]-1-(furan-2-yl)-3-oxoprop-1-en-2-yl]-3,4-dimethylbenzamide

InChI

InChI=1S/C23H21ClN2O3/c1-15-5-8-18(12-16(15)2)22(27)26-21(13-20-4-3-11-29-20)23(28)25-14-17-6-9-19(24)10-7-17/h3-13H,14H2,1-2H3,(H,25,28)(H,26,27)/b21-13-

InChI Key

KTDFWWVWUZSITO-BKUYFWCQSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)C(=O)N/C(=C\C2=CC=CO2)/C(=O)NCC3=CC=C(C=C3)Cl)C

SMILES

CC1=C(C=C(C=C1)C(=O)NC(=CC2=CC=CO2)C(=O)NCC3=CC=C(C=C3)Cl)C

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC(=CC2=CC=CO2)C(=O)NCC3=CC=C(C=C3)Cl)C

Origin of Product

United States

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